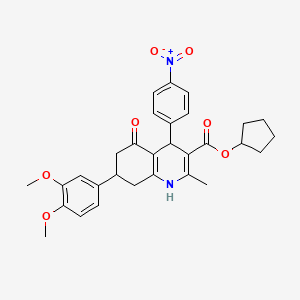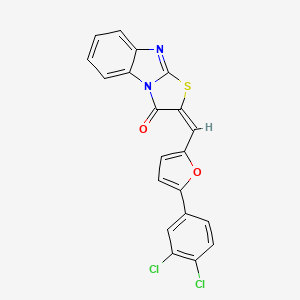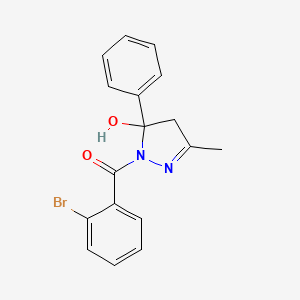![molecular formula C20H21N3O4S2 B11640816 N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide](/img/structure/B11640816.png)
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide is a synthetic compound known for its diverse biological activities It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide typically involves multiple steps. One common method includes the reaction of 4-(Thiazol-2-ylsulfamoyl)aniline with 4-p-tolyloxybutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interfere with signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Uniqueness
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-4-p-tolyloxy-butyramide is unique due to its specific combination of functional groups, which confer distinct biological activities.
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-4-8-17(9-5-15)27-13-2-3-19(24)22-16-6-10-18(11-7-16)29(25,26)23-20-21-12-14-28-20/h4-12,14H,2-3,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
HZBOKUIVUDKDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640751.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640754.png)
![5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11640758.png)
![1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640768.png)
![6-chloro-3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11640773.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11640779.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11640786.png)

![3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B11640802.png)

![6-(4-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11640817.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640821.png)

